molecular formula C22H25N3O5S B3302946 2-(3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide CAS No. 919629-83-7

2-(3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide

Cat. No.: B3302946
CAS No.: 919629-83-7
M. Wt: 443.5 g/mol
InChI Key: LOZXGUAMYAZUTE-UHFFFAOYSA-N
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Description

2-(3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide is a complex molecule with potential biological activities that have been studied in various contexts. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves the formation of the isothiazolidinone core, which can be achieved through a series of chemical reactions including condensation and cyclization processes. The presence of the piperazine moiety is significant for enhancing the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing piperazine derivatives. For instance, a related study demonstrated that certain piperazine hybridized compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa with low minimum inhibitory concentrations (MIC). Specifically, derivatives similar to 2-(3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one showed promising results in inhibiting bacterial growth through mechanisms that disrupt bacterial cell membranes and induce oxidative stress leading to apoptosis .

CompoundMIC (μg/mL)Target BacteriaMechanism of Action
11f1Pseudomonas aeruginosaMembrane disruption and oxidative stress
13a4Staphylococcus aureusMembrane integrity loss

Antidepressant Activity

The compound has also been evaluated for its antidepressant-like effects. Studies indicate that derivatives of N-(2-methoxyphenyl)piperazine possess high affinity for serotonergic receptors (5-HT1A, 5-HT6, and 5-HT7). In vivo tests using models such as the tail suspension test demonstrated significant antidepressant activity, suggesting that this class of compounds could be beneficial in treating mood disorders .

The biological activity of the compound can be attributed to several mechanisms:

  • Serotonergic Modulation : The interaction with serotonin receptors indicates a potential role in mood regulation and anxiety reduction.
  • Antibacterial Mechanisms : The disruption of bacterial membranes leads to increased permeability and subsequent cell death, highlighting the compound's utility as an antimicrobial agent.
  • Oxidative Stress Induction : The ability to induce oxidative stress in bacterial cells contributes to its efficacy as an antibacterial agent.

Case Studies

Study on Antibacterial Activity : A recent investigation evaluated the efficacy of various piperazine derivatives against Pseudomonas aeruginosa. The study found that compounds similar to our target compound exhibited significantly lower MIC values compared to standard antibiotics, indicating a robust antibacterial profile .

Evaluation of Antidepressant Effects : Another study focused on the pharmacological evaluation of N-(2-methoxyphenyl)piperazine derivatives for their antidepressant-like effects. The findings suggested that these compounds could serve as potential therapeutic agents for depression due to their high affinity for serotonin receptors and favorable pharmacokinetic properties .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine, including those containing the 2-methoxyphenyl group, exhibit significant affinity towards serotonergic receptors, particularly the 5-HT1A and 5-HT7 receptors. A study synthesized several new derivatives and evaluated their antidepressant-like activity through various tests (tail suspension, locomotor activity). The most promising compounds demonstrated a stronger effect than traditional antidepressants such as imipramine at lower dosages .

Pharmacological Properties

The compound's structure suggests potential pharmacological properties beyond antidepressant activity. For instance, thiazolidinones have been noted for their anti-inflammatory and anticancer activities. Research on similar compounds has shown effectiveness against glioblastoma, a highly malignant brain tumor . The incorporation of piperazine moieties into these structures may enhance their biological activity.

Case Studies in Anticancer Research

Recent studies have focused on the synthesis of new Mannich bases with piperazine derivatives aimed at evaluating their cytotoxic effects against cancer cells. These studies have demonstrated that certain derivatives can inhibit the growth of cancer cells while showing minimal toxicity to normal cells .

Study Compound Target Effectiveness
Piperazine Derivative5-HT ReceptorsStronger than imipramine
ThiazolidinoneGlioblastoma CellsSignificant reduction in cell viability
Mannich Base with PiperazineCancer CellsCytotoxicity with low toxicity to normal cells

Isocyanate Detection

Another application of piperazine derivatives is in environmental monitoring, specifically for detecting isocyanates in air samples. A method utilizing filters impregnated with 1-(2-methoxyphenyl)piperazine has been evaluated for its effectiveness in long-term air sampling. This method showed comparable performance to other established methods for monitoring toxic isocyanates, which are known occupational hazards .

Performance Evaluation

The performance of the 2MP method was assessed through side-by-side comparisons with short-term sampling methods. While it slightly underestimated concentrations during long-term sampling, it proved effective for monitoring isocyanate levels in occupational settings .

Method Target Compound Performance
2MP MethodToluene Diisocyanate (TDI)Underestimates long-term concentrations
DBA MethodTDI and Phenyl IsocyanateHigher results than 2MP

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-15-31(28,29)25(21(16)26)18-7-5-6-17(14-18)22(27)24-12-10-23(11-13-24)19-8-3-4-9-20(19)30-2/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZXGUAMYAZUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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